Dehydromethionine

Description

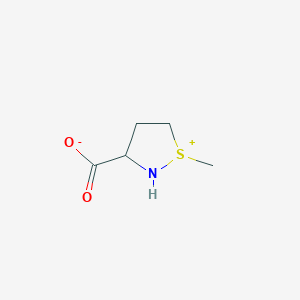

Structure

3D Structure

Properties

CAS No. |

17575-30-3 |

|---|---|

Molecular Formula |

C5H9NO2S |

Molecular Weight |

147.2 g/mol |

IUPAC Name |

1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |

InChI Key |

QIQGSRUNFMOWCE-UHFFFAOYSA-N |

SMILES |

C[S+]1CCC(N1)C(=O)[O-] |

Canonical SMILES |

C[S+]1CCC(N1)C(=O)[O-] |

Other CAS No. |

17575-30-3 |

Synonyms |

dehydromethionine S-methylisothiazolidine-3-carboxylic acid |

Origin of Product |

United States |

Mechanisms and Pathways of Dehydromethionine Formation

Oxidative Generation from Methionine Precursors

The transformation of methionine into dehydromethionine is a result of oxidation, where methionine loses electrons. This process can occur through various non-enzymatic routes.

In biological systems, the oxidation of methionine can proceed without the involvement of enzymes, driven by highly reactive chemical species.

Singlet molecular oxygen, a highly reactive form of oxygen, is a key player in the formation of dehydromethionine from methionine. researchgate.netmdpi.com The reaction is understood to proceed through a persulfoxide intermediate. researchgate.netmdpi.comrsc.org

Non-Enzymatic Oxidative Pathways

Singlet Molecular Oxygen (¹O₂) Mediated Formation

Formation via Persulfoxide Intermediates

The interaction between singlet oxygen and methionine initially yields a zwitterionic persulfoxide. researchgate.net This intermediate is a crucial branching point, and its subsequent reactions are influenced by factors such as pH. researchgate.netresearchgate.net At neutral pH, the free amino group of methionine can attack the persulfoxide intermediate, leading to the formation of dehydromethionine and hydrogen peroxide. rsc.org

Influence of pH on ¹O₂-Derived Dehydromethionine Yields

The efficiency of dehydromethionine formation from the singlet oxygen-mediated oxidation of methionine is highly dependent on the pH of the environment. researchgate.net

Acidic Conditions (pH ≤ 6): In acidic solutions, the reaction predominantly yields methionine sulfoxide (B87167). researchgate.net The persulfoxide intermediate oxidizes a second methionine molecule, resulting in two molecules of methionine sulfoxide. researchgate.netcuny.edu

Neutral to Slightly Basic Conditions (pH 6–10): This pH range favors the formation of dehydromethionine. researchgate.netcuny.edu The deprotonated amino group of methionine acts as an intramolecular nucleophile, attacking the sulfur of the persulfoxide intermediate to form the cyclic dehydromethionine. cuny.edu The yield of dehydromethionine is maximal around pH 9, which corresponds to the pKa of the amino group. sci-hub.se

Basic Conditions (pH > 9): At higher pH values, the pathway leading directly to methionine sulfoxide and hydrogen peroxide becomes more significant, thus reducing the yield of dehydromethionine. researchgate.net For instance, studies have shown that at pH 9.2, approximately 0.4 equivalents of dehydromethionine are formed per mole of methionine, whereas at pH 10.2, this drops to only 0.1 mole. researchgate.net

Research comparing the yields of dehydromethionine from the reaction of singlet oxygen with free methionine or methionine-containing peptides has shown these yields to be comparable to those from hypobromous acid oxidation and significantly higher than those from hypochlorous acid oxidation across tested pH values of 5, 7.4, and 9. nih.gov

Table 1: Effect of pH on the Products of Singlet Oxygen-Mediated Methionine Oxidation

| pH Range | Primary Product(s) | Key Mechanistic Feature |

|---|---|---|

| ≤ 6 | Methionine Sulfoxide | Persulfoxide intermediate oxidizes a second methionine molecule. researchgate.netcuny.edu |

| 6 - 10 | Dehydromethionine, Hydrogen Peroxide | Intramolecular attack of the amino group on the persulfoxide intermediate. researchgate.netcuny.edu |

| > 9 | Methionine Sulfoxide, Hydrogen Peroxide | Hydroxide attack on the sulfur of the persulfoxide becomes dominant. researchgate.net |

Hypohalous acids, such as hypochlorous acid, are potent oxidizing agents that can also lead to the formation of dehydromethionine.

Hypohalous Acid-Induced Formation

Hypochlorous Acid (HOCl) Reactions

Hypochlorous acid, a reactive species produced by neutrophils during inflammation, reacts with methionine to produce a mixture of products. researchgate.netnih.gov While methionine sulfoxide is a major product, dehydromethionine is also formed, particularly when methionine is the N-terminal residue of a peptide or protein. nih.govportlandpress.com The reaction of HOCl with free methionine results in approximately 25% dehydromethionine and 75% methionine sulfoxide. researchgate.netnih.gov In contrast, other oxidants like hydrogen peroxide and peroxynitrite typically only produce the corresponding sulfoxides. nih.govacs.org The reaction initially forms a sulphonium chloride intermediate, which can then be converted to the final products. mdpi.com

Table 2: Yield of Dehydromethionine from Reaction of Methionine with Various Oxidants

| Oxidizing Agent | Substrate | Dehydromethionine Yield | Reference |

|---|---|---|---|

| Hypochlorous Acid (HOCl) | Free Methionine | ~25% | researchgate.netnih.gov |

| Hypobromous Acid (HOBr) | Free Methionine | >50% | researchgate.netnih.gov |

| Reactive Halogen Species | N-terminal Methionine Peptides | Up to 80% | researchgate.netnih.gov |

| Singlet Oxygen (¹O₂) | Free Methionine/Peptides (pH 5, 7.4, 9) | Higher than HOCl, similar to HOBr | nih.gov |

| Singlet Oxygen (¹O₂) | Ubiquitin | Higher than HOCl and HOBr | nih.gov |

Hypobromous Acid (HOBr) Reactions

Hypobromous acid (HOBr), a reactive halogen species produced by eosinophils and neutrophils, readily oxidizes methionine. The reaction with HOBr yields a significantly higher proportion of dehydromethionine compared to its chlorinated counterpart, hypochlorous acid. researchgate.netnih.gov Studies have shown that the reaction of methionine with brominating agents can produce dehydromethionine with yields of 74–78%. nih.gov This process is part of a broader group of reactions involving electrophilic halogenating agents that oxidize free methionine and, notably, N-terminal methionine residues in peptides and proteins to form the characteristic five-membered isothiazolidinium heterocycle of dehydromethionine. nih.govacs.org

The reaction mechanism is believed to proceed through the formation of a bromosulfonium intermediate. Subsequent intramolecular nucleophilic attack by the amino group on this intermediate leads to the formation of the cyclic dehydromethionine structure. nih.gov While HOBr reacts with most amino acid residues 30-100 times faster than hypochlorous acid, its reactivity with methionine is about 10-fold lower than with other residues. nih.gov Despite this, the oxidation by HOBr and bromamines results in dehydromethionine yields of over 50%. researchgate.netnih.govacs.org

Hypoiodous Acid (HOI) Reactions and Yield Comparisons

The reaction of methionine with hypoiodous acid (HOI) or other iodinating agents results in almost stoichiometric yields of dehydromethionine, ranging from 90–97%. nih.gov This immediate and quantitative conversion underscores the efficiency of iodine-based oxidants in forming the cyclic product. acs.org The formation of dehydromethionine is so prominent with iodine that it was through the investigation of iodine oxidation of methionine that the structure of dehydromethionine was first correctly identified. acs.orgresearchgate.net

A comparative analysis of the yields of dehydromethionine from different hypohalous acids reveals a clear trend based on the halogen. nih.gov This halogen-dependent yield variation points to a common branching mechanism where the stability of the intermediate halosulfonium species plays a key role. nih.gov

| Oxidizing Agent Group | Dehydromethionine (DHM) Yield | Methionine Sulfoxide (MetO) Yield |

|---|---|---|

| Chlorinating Agents (e.g., HOCl) | ~25-44% | ~75-56% |

| Brominating Agents (e.g., HOBr) | >50-78% | <50-22% |

| Iodinating Agents (e.g., HOI, I3-) | 90-97% | 10-3% |

This table summarizes the approximate yields of dehydromethionine and methionine sulfoxide from the reaction of methionine with different classes of halogenating agents, based on data from multiple sources. researchgate.netnih.govnih.gov

Mechanism of Halogen-Dependent Branching Pathways

The formation of either dehydromethionine or methionine sulfoxide from the reaction of methionine with hypohalous acids is determined by a branching pathway that hinges on an initial halosulfonium intermediate. nih.govacs.org The initial step involves the reaction of the methionine sulfur with the hypohalous acid (HOX, where X = Cl, Br, or I) to form a halosulfonium ion. nih.gov

From this intermediate, two competing reactions can occur:

Intramolecular Cyclization: The free amino group of methionine acts as a nucleophile, attacking the sulfur of the halosulfonium intermediate. This intramolecular attack results in the formation of the five-membered ring of dehydromethionine and the expulsion of the halide ion. nih.govacs.org

Hydrolysis: The halosulfonium intermediate can undergo hydrolysis, where a water molecule attacks the sulfur atom. This leads to the formation of methionine sulfoxide and the release of a halide ion and protons. nih.gov

The yield of dehydromethionine versus methionine sulfoxide is dependent on the halogen. The stability of the halosulfonium intermediate towards hydrolysis follows the order I > Br > Cl. nih.gov This trend directly correlates with the observed yields of dehydromethionine, with iodinating agents giving the highest yield and chlorinating agents the lowest. nih.gov

Formation by Haloamines (Chloramines, Bromamines)

Haloamines, such as chloramines and bromamines, which are also produced by neutrophils during inflammation, are capable of oxidizing methionine to produce dehydromethionine. researchgate.netnih.govnih.gov These electrophilic halogenating agents follow a similar reaction pathway to hypohalous acids. nih.gov

Specifically, chloramines react with methionine to produce a mixture of approximately 25% dehydromethionine and 75% methionine sulfoxide. researchgate.netnih.gov Bromamines, in line with the trend observed for hypobromous acid, yield a higher proportion of dehydromethionine, upward of 50%. researchgate.netnih.govacs.org The ability of haloamines to generate dehydromethionine further establishes this compound as a marker for oxidative stress induced by reactive halogen species. nih.gov

Distinguishing Dehydromethionine Formation from Methionine Sulfoxide Formation

The critical distinction between the formation of dehydromethionine and methionine sulfoxide lies in the nucleophile that reacts with the initial halosulfonium intermediate and the structural requirements of the methionine residue.

Formation of Dehydromethionine: This pathway requires an intramolecular nucleophilic attack by the amino group of methionine. nih.govacs.org Consequently, dehydromethionine formation is largely restricted to free methionine or methionine residues located at the N-terminus of peptides and proteins, where the primary amine is available for cyclization. researchgate.netnih.govnih.govportlandpress.com If the N-terminal amine is modified, for instance by formylation, the formation of dehydromethionine is prevented, and only the sulfoxide is produced. researchgate.netnih.gov

Formation of Methionine Sulfoxide: This is the product of hydrolysis of the halosulfonium intermediate. nih.gov It is the exclusive product when the methionine residue is internal within a peptide chain or when the N-terminal amino group is otherwise blocked (e.g., N-acetylmethionine). researchgate.netnih.govnih.gov In these cases, the amide nitrogen is not sufficiently nucleophilic to participate in the ring formation. nih.gov Furthermore, oxidants that operate via a two-electron O-atom transfer mechanism, such as hydrogen peroxide and peroxynitrite, exclusively form methionine sulfoxide. nih.gov

Enzymatic and Cellular Oxidative Pathways

Dehydromethionine formation is not limited to simple chemical reactions but also occurs in complex biological environments, driven by enzymatic activity. The enzyme myeloperoxidase (MPO), found in neutrophils, plays a central role. MPO utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid (HOCl), a potent oxidant. researchgate.netnih.govresearchgate.net

Studies have demonstrated that purified myeloperoxidase can catalyze the oxidation of N-terminal methionines to dehydromethionine. researchgate.netnih.gov Furthermore, stimulated neutrophils, which actively produce reactive halogen species via the MPO system, have been shown to oxidize both extracellular and intracellular methionine, yielding a mixture of dehydromethionine and methionine sulfoxide. researchgate.netnih.gov For example, neutrophils were found to convert extracellular methionine into approximately 30% dehydromethionine and 70% methionine sulfoxide. researchgate.netnih.gov They also oxidize the N-terminal methionine of the S100A8 protein (a component of calprotectin) to both dehydromethionine and methionine sulfoxide. uq.edu.au

While singlet oxygen (¹O₂), another reactive oxygen species, can also produce dehydromethionine, the enzymatic pathways involving myeloperoxidase are considered a major source in inflammatory settings. researchgate.netresearchgate.netnih.gov The formation of dehydromethionine in these cellular systems highlights its potential as a specific biomarker for neutrophil- and MPO-induced oxidative stress during inflammation. researchgate.netnih.govuq.edu.au

Contribution of Phagocytic Cells (Neutrophils, Eosinophils) to Dehydromethionine Generation

Phagocytic cells, such as neutrophils and eosinophils, are key contributors to the generation of dehydromethionine during infection and inflammation. researchgate.netnih.gov When stimulated, these cells produce a variety of reactive halogen species, including hypochlorous acid, hypobromous acid, chloramines, and bromamines. researchgate.netnih.gov These species preferentially oxidize methionine and thiols. researchgate.netnih.gov While it was commonly assumed that this oxidation leads exclusively to methionine sulfoxide, significant evidence now shows the formation of dehydromethionine. researchgate.netnih.gov

Oxidation of Extracellular Methionine

Neutrophils are capable of oxidizing extracellular methionine. Studies have demonstrated that when neutrophils are stimulated, they oxidize extracellular methionine into a mixture of approximately 30% dehydromethionine and 70% methionine sulfoxide. researchgate.netnih.govacs.org This indicates that the inflammatory environment created by activated neutrophils leads to the significant production of dehydromethionine outside the cell.

Oxidation of Intracellular Methionine

In addition to their action on extracellular molecules, neutrophils also oxidize their own intracellular methionine. researchgate.netnih.govacs.org Upon stimulation, these cells produce both dehydromethionine and methionine sulfoxide from their internal methionine pools. researchgate.netnih.govacs.org This intracellular oxidation highlights the pervasive nature of the oxidative processes within the phagocytes themselves during an inflammatory response.

Position-Specific Dehydromethionine Formation in Peptides and Proteins

The formation of dehydromethionine is not uniform across all methionine residues within a peptide or protein. Its generation is highly dependent on the position of the methionine residue.

Preferential Oxidation of N-Terminal Methionine Residues

There is a strong preference for the oxidation of N-terminal methionine residues to dehydromethionine by reactive halogen species. researchgate.netnih.govnih.gov In contrast, internal methionine residues and N-terminal methionines that are formylated are typically oxidized to methionine sulfoxide only. researchgate.netnih.govacs.org For instance, when peptides with N-terminal methionine were treated with reactive halogen species, the yield of dehydromethionine was as high as 80%. researchgate.netnih.govacs.org This specificity suggests that the free amino group at the N-terminus is crucial for the cyclization reaction that forms dehydromethionine. acs.org

The table below summarizes the yield of dehydromethionine from the oxidation of methionine and N-terminal methionine peptides by different reactive halogen species.

| Oxidant | Substrate | Dehydromethionine Yield (%) |

| Hypochlorous acid (HOCl) | Free Methionine | ~25% |

| Chloramines | Free Methionine | ~25% |

| Hypobromous acid (HOBr) | Free Methionine | >50% |

| Bromamines | Free Methionine | >50% |

| Reactive Halogen Species | N-terminal Methionine Peptides | up to 80% |

Data sourced from studies on the oxidation of methionine by biologically relevant reactive halogen species. researchgate.netnih.gov

Formation of Cyclic Azasulfonium Salts at N-Termini

The preferential oxidation of N-terminal methionine leads to the formation of a cyclic azasulfonium salt, which is the chemical structure of dehydromethionine. researchgate.netnih.gov This five-membered isothiazolidinium heterocycle is formed through an intramolecular reaction where the N-terminal amino group attacks the sulfur atom of the methionine side chain after it has been activated by a reactive halogen species. nih.govacs.org This process results in the formation of a stable cyclic structure. It is proposed that during inflammatory events, reactive halogen species will specifically target N-termini of peptides and proteins to form these azasulfonium cations. researchgate.netnih.govacs.org

Contrasting Oxidation of Internal Methionine Residues to Sulfoxides

In stark contrast to the specific conditions that form dehydromethionine, the oxidation of internal methionine residues—those not at the N-terminus—exclusively yields methionine sulfoxide (MetO). nih.gov This is also the most common fate of N-terminal methionine when exposed to a broader range of reactive oxygen species (ROS), such as hydrogen peroxide. pnas.orgrsc.org

The oxidation to methionine sulfoxide is a two-electron oxidation of the sulfur atom in the methionine side chain, converting the non-polar thioether group into a polar sulfoxide group. rsc.orgresearchgate.net This reaction does not involve the participation of the peptide's amino group and therefore does not result in cyclization. The process can generate two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. hmdb.ca This oxidation pathway is a widespread form of post-translational modification that can occur under conditions of oxidative stress. pnas.orghmdb.ca

Implications for Protein and Peptide Conformational Integrity

The formation of dehydromethionine and methionine sulfoxide has profoundly different consequences for the structure and conformational integrity of proteins and peptides.

Conversely, the oxidation of a methionine residue to methionine sulfoxide induces a significant chemical and physical change without altering the backbone topology. The primary consequence is a dramatic increase in the polarity and hydrophilicity of the side chain. rsc.org Methionine is a relatively non-polar amino acid often found within the hydrophobic core of a protein's tertiary structure. rsc.org Its conversion to the highly polar methionine sulfoxide can disrupt these critical hydrophobic interactions, potentially leading to protein misfolding, destabilization, and aggregation. pnas.orgrsc.org This change in hydrophobicity is a key factor in the loss of protein function observed upon oxidation to MetO. rsc.org

| Feature | Dehydromethionine (DHM) Formation | Methionine Sulfoxide (MetO) Formation |

|---|---|---|

| Location | Occurs at N-terminal methionine residues. nih.gov | Can occur at any methionine residue (internal or N-terminal). nih.gov |

| Structural Change | Intramolecular cyclization forming a rigid five-membered ring involving the N-terminal amine and sulfur atom. | Oxidation of the sulfur atom to a sulfoxide group. rsc.org |

| Backbone Impact | Directly alters and constrains the peptide backbone at the N-terminus. | No direct alteration of the peptide backbone; impact is via the side chain. |

| Physicochemical Impact | Introduces a charged sulfonium (B1226848) group and a rigid structure. | Converts a non-polar side chain to a polar, hydrophilic one. rsc.org |

| Primary Conformational Consequence | Loss of local conformational flexibility; fixed N-terminal geometry. | Disruption of hydrophobic interactions, potentially leading to misfolding and aggregation. pnas.orgrsc.org |

Compound Index

| Compound Name |

|---|

| Dehydromethionine |

| Hydrogen peroxide |

| Hypobromous acid |

| Hypochlorous acid |

| Methionine |

| Methionine sulfoxide |

| Singlet molecular oxygen |

| Ubiquitin |

Metabolic Transformations and Interconversions of Dehydromethionine

Reduction Pathways of Dehydromethionine

Dehydromethionine can be converted back to methionine through reduction, a process that has significant biological implications. This reduction is primarily carried out by thiol-containing compounds.

The reduction of dehydromethionine by thiols, such as glutathione (B108866), is a chemically significant reaction that regenerates the essential amino acid methionine. Research has shown that dehydromethionine (S-methylisothiazolidine-3-carboxylic acid) is reduced by glutathione in aqueous solutions, yielding methionine and glutathione disulfide. nih.gov This reaction's efficiency is notably dependent on the pH and the specific buffer used. nih.gov

The kinetics of this reduction have been studied in detail. The reaction between dehydromethionine and various thiols is first-order with respect to each reactant. acs.org The proposed mechanism involves a rate-limiting step where the glutathione thiolate anion attacks the sulfilimine sulfur atom of dehydromethionine. nih.gov This nucleophilic attack is assisted by a proton and leads to the cleavage of the sulfur-nitrogen bond. nih.gov

The stability of dehydromethionine is a crucial factor in its biological relevance. At a neutral pH and in the absence of catalytic thiols, dehydromethionine is remarkably stable, with a hydrolysis half-life estimated to be around 3.6 years. nih.gov However, in the presence of physiological concentrations of glutathione, its half-life is significantly shorter, estimated to be in the range of hours. nih.gov This suggests that dehydromethionine, if formed in a biological system, could persist long enough to have a physiological impact. nih.govnih.gov

Table 1: Kinetic Data for the Reduction of Dehydromethionine by Thiols

| Thiol Compound | pH | Buffer | Key Findings | Reference |

| Glutathione | Dependent | Phosphate | The reaction is dependent on pH and buffer concentration. The data support a proton-assisted, rate-limiting attack of the glutathione thiolate anion on the sulfilimine sulfur. | nih.gov |

| Various Thiols | Near 7 | Not specified | The reaction is second-order overall (first-order in each reactant). No significant buildup of intermediates was observed. | acs.org |

| Glutathione | 7.4 | Phosphate | The half-life of dehydromethionine in the presence of cytosolic glutathione concentrations is on the order of hours. | nih.gov |

Theoretical Considerations of Dehydromethionine as a Metabolic Intermediate

The formation of dehydromethionine is a result of the oxidation of methionine by various biological oxidants, including hypohalous acids and singlet molecular oxygen. nih.govresearchgate.net This positions dehydromethionine as a potential biomarker for oxidative stress, particularly that induced by neutrophils during inflammation. nih.govportlandpress.comresearchgate.net

Theoretically, dehydromethionine is considered a transient intermediate in methionine metabolism under oxidative conditions. Its formation represents a diversion from the more common oxidation product, methionine sulfoxide (B87167). nih.govresearchgate.net The electrochemical oxidation of methionine can lead to a cation radical that is stabilized by the amino group, resulting in the formation of the dehydromethionine intermediate. researchgate.net This intermediate can then be hydrolyzed to methionine sulfoxide. researchgate.net

The ready reduction of dehydromethionine by cellular thiols like glutathione suggests that its presence in biological systems might be transient. acs.org However, its relative stability in the absence of thiols and its potential to be formed within proteins at N-terminal methionine residues suggest that it could accumulate in specific cellular compartments or under particular physiological conditions where thiol concentrations are low or where it is protected from reduction. acs.orgnih.gov The existence of dehydromethionine as a stable, albeit potentially short-lived, intermediate allows for the possibility that it could act as a carrier of oxidizing equivalents within a biological system. nih.gov

Table 2: Formation and Proposed Role of Dehydromethionine

| Formation Pathway | Oxidizing Species | Proposed Role | Key Evidence | Reference |

| Oxidation of N-terminal methionine | Hypohalous acids (HOCl, HOBr), Singlet oxygen (¹O₂) | Biomarker for oxidative stress | Detected in biological samples under inflammatory conditions. Yields vary with the oxidant. | nih.govnih.govresearchgate.netportlandpress.com |

| Electrochemical oxidation of methionine | Electrochemical potential | Transient metabolic intermediate | Formation of a stabilized cation radical leading to dehydromethionine, which can then hydrolyze to methionine sulfoxide. | researchgate.net |

| Oxidation of methionine | Iodine, Organic chloramines | Intermediate in methionine oxidation | Identified as a product of methionine oxidation by various analytical methods. | researchgate.netresearchgate.net |

Biological Significance and Functional Roles of Dehydromethionine

Dehydromethionine as a Research Biomarker for Oxidative Stress

The oxidation of methionine, an amino acid containing a sulfur atom, has been a focal point of research into cellular damage. While methionine sulfoxide (B87167) is a common product of methionine oxidation by many biological oxidants, the formation of dehydromethionine (DHM) points to the involvement of more specific and highly reactive oxidizing agents. researchgate.netnih.gov This specificity makes DHM a valuable biomarker for particular pathways of oxidative stress.

Association with Hypohalous Acid-Mediated Oxidative Stress

Dehydromethionine is notably formed when N-terminal methionine residues react with hypohalous acids, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr). nih.govresearchgate.net These potent oxidizing agents are generated by phagocytic cells during an inflammatory response. Electrophilic halogenating agents, including hypohalous acids and haloamines, oxidize free methionine and the N-terminal methionines of peptides and proteins to yield dehydromethionine, a five-membered isothiazolidinium heterocycle. nih.govacs.org In contrast, other biological oxidants like hydrogen peroxide and peroxynitrite typically only produce methionine sulfoxide. nih.govacs.org This distinct reaction pathway suggests that the detection of dehydromethionine can serve as a specific marker for oxidative stress mediated by myeloperoxidase, the primary enzyme responsible for producing hypochlorous acid in neutrophils. nih.govacs.org

Research has shown that the yield of dehydromethionine can be substantial. For instance, hypobromous acid and bromamines have been found to produce upwards of 50% dehydromethionine from methionine. nih.gov When methionine is located at the N-terminus of peptides, reactive halogen species can oxidize it to dehydromethionine with yields reaching as high as 80%. nih.govacs.org

Association with Singlet Oxygen-Mediated Oxidative Stress

Initially, dehydromethionine was primarily considered a biomarker for oxidative stress induced by hypohalous acids. nih.gov However, subsequent research has revealed that singlet oxygen (¹O₂), another reactive oxygen species, is also a significant contributor to dehydromethionine formation. researchgate.netnih.gov Singlet oxygen can be generated in biological systems through various photochemical and enzymatic reactions, particularly during inflammation and in the skin upon exposure to UVA radiation. researchgate.net

Studies comparing the reactions of hypohalous acids and singlet oxygen with methionine have demonstrated that for free methionine and methionine-containing peptides, the yields of dehydromethionine from singlet oxygen are comparable to those from hypobromous acid and significantly higher than those from hypochlorous acid across various pH levels. researchgate.netnih.gov Interestingly, in the case of the protein ubiquitin, the yield of dehydromethionine after reaction with singlet oxygen was higher than that obtained with either hypohalous acid. researchgate.netnih.gov These findings indicate that singlet oxygen may be an important, and at times predominant, source of dehydromethionine in biological systems. researchgate.net The reaction of methionine with singlet oxygen proceeds via a persulfoxide intermediate to form both methionine sulfoxide and the cyclic dehydromethionine. mdpi.com

| Oxidant | Substrate | Dehydromethionine Yield (%) |

|---|---|---|

| Hypochlorous acid (HOCl) | Methionine | ~25% |

| Hypobromous acid (HOBr) | Methionine | >50% |

| Singlet Oxygen (¹O₂) | Free Methionine/Peptides | Comparable to HOBr |

| Singlet Oxygen (¹O₂) | Ubiquitin (Protein) | Higher than HOCl and HOBr |

| Reactive Halogen Species | N-terminal Methionine Peptides | Up to 80% |

Relevance in Inflammatory Processes and Immune Responses Research

The formation of dehydromethionine is particularly relevant in the context of inflammation and the immune response, where professional phagocytes such as neutrophils and eosinophils are activated.

During infection and inflammation, neutrophils are key players that produce a variety of reactive oxygen and halogen species to combat pathogens. nih.govacs.org A central enzyme in this process is myeloperoxidase, which utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid. nih.gov Research has demonstrated that purified myeloperoxidase can catalyze the oxidation of N-terminal methionines to dehydromethionine. nih.gov Furthermore, activated neutrophils have been shown to oxidize extracellular methionine to a mixture of approximately 30% dehydromethionine and 70% methionine sulfoxide. nih.gov These immune cells also oxidize their own intracellular methionine to both dehydromethionine and methionine sulfoxide. nih.gov This evidence strongly supports the proposition that reactive halogen species produced by neutrophils lead to the formation of dehydromethionine on the N-termini of peptides and proteins during inflammatory events, making it a specific indicator of neutrophil-induced oxidative damage. acs.orgnih.gov

Similar to neutrophils, eosinophils are involved in inflammatory responses and produce reactive halogen species, including hypochlorous and hypobromous acids. nih.govacs.org These cells are particularly prominent in allergic reactions and parasitic infections. The reactive species they generate preferentially oxidize methionine and thiols. nih.govacs.org Given that hypobromous acid is particularly efficient at converting methionine to dehydromethionine, the presence of this compound in tissues with high eosinophil infiltration could serve as a marker for eosinophil-associated oxidative stress. nih.gov

Indicative Marker for Neutrophil-Induced Oxidative Damage

Dehydromethionine as a Post-Translational Modification of Proteins

The formation of dehydromethionine is not limited to free amino acids but also occurs on methionine residues within proteins, representing a specific type of post-translational modification. This modification, however, is highly selective for methionine residues located at the N-terminus of a protein or peptide. nih.govnih.gov Internal methionine residues, where the amino group is part of a peptide bond, are typically oxidized to methionine sulfoxide under the same conditions. nih.govacs.org For example, in the anti-inflammatory peptide Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser, oxidation with an excess of a reactive halogen species resulted in the conversion of the N-terminal methionine to a dehydromethionine derivative, while the internal methionine was oxidized to a sulfoxide. nih.gov This specificity arises from the requirement of a free amino group to react with the sulfur atom of the methionine side chain to form the characteristic cyclic azasulfonium salt structure of dehydromethionine. nih.gov Therefore, the presence of dehydromethionine in a protein is a definitive sign of post-translational modification of its N-terminal methionine by specific oxidizing agents like hypohalous acids or singlet oxygen.

Impact on Protein Structure and Stability

The conversion of an N-terminal methionine residue to dehydromethionine introduces a significant structural alteration in a protein. This process involves the formation of a five-membered isothiazolidinium ring, a rigid cyclic structure that replaces the flexible side chain of methionine. acs.orgnih.gov This modification fundamentally changes the local stereochemistry and removes the flexibility of the original methionine residue.

The stability of the dehydromethionine moiety within a protein can be influenced by its local microenvironment. nih.gov For instance, being situated within a hydrophobic fold of a protein may offer a degree of stabilization against hydrolysis. nih.gov The oxidation of methionine, including the formation of DHM, is generally associated with alterations in protein properties and can contribute to the disruption of cellular structures. researchgate.net In contrast, methionine residues that are not at the N-terminus are typically oxidized to methionine sulfoxide under the same conditions. nih.govnih.gov

Consequences for Protein Functionality and Enzymatic Activity

The structural changes induced by the formation of dehydromethionine at a protein's N-terminus have direct consequences for its functionality. Oxidative modifications to amino acids are known to cause significant losses in protein function and can lead to reduced or completely abolished enzymatic activity. researchgate.netmdpi.com

| Aspect | Impact of Dehydromethionine Formation | Reference |

|---|---|---|

| Structure | Forms a rigid, five-membered isothiazolidinium ring at the N-terminus. | acs.orgnih.gov |

| Stability | Can be stabilized by the local protein environment, such as a hydrophobic fold. | nih.gov |

| Functionality | Associated with general loss of protein function due to structural alteration. | researchgate.net |

| Enzymatic Activity | Leads to reduced or abolished catalytic activity by altering protein conformation. | researchgate.netmdpi.com |

Research on Dehydromethionine in the Context of Protein Interaction Networks

Protein interaction networks (PINs) are complex webs of protein-protein interactions that govern cellular processes. nih.govfrontiersin.org The function of these networks depends on the precise structure and binding capabilities of each protein component. plos.org A modification to a single protein can have cascading effects throughout the network. nih.gov

While direct research specifically mapping the effects of dehydromethionine on PINs is limited, the known consequences of its formation allow for logical inference. The conversion of an N-terminal methionine to dehydromethionine alters a protein's structure and function. researchgate.net Such structural changes can disrupt or modify its interactions with other proteins, thereby causing a "rewiring" event in the protein interaction network. frontiersin.org This can lead to the loss of normal interactions or potentially the creation of abnormal ones, ultimately disrupting the cellular processes regulated by that network, such as signaling cascades. nih.govfrontiersin.org

Involvement in Cellular Redox Homeostasis Research

Cellular redox homeostasis is the dynamic balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them through antioxidant defense systems. nih.govmdpi.com A significant imbalance in favor of oxidants leads to oxidative stress. mdpi.com

Dehydromethionine is a direct product of the reaction between N-terminal methionine and specific ROS, namely singlet oxygen and hypohalous acids. nih.gov Therefore, the formation and detection of dehydromethionine serve as an indicator of the presence of these specific oxidants and a shift in the cellular environment towards an oxidative state. Its generation is a consequence of the complex interplay within the cell's redox system. nih.gov

Perturbation of Cellular Antioxidant Defense Systems

The cell's antioxidant defense system includes enzymes and small molecules, such as methionine itself, that scavenge and neutralize harmful ROS. medicine.dp.uamdpi.com The formation of dehydromethionine signifies that these defenses have been challenged or locally overwhelmed.

Hypochlorous acid, a precursor to dehydromethionine formation, is a potent oxidant produced by the enzyme myeloperoxidase in neutrophils during an inflammatory response. acs.orgnih.gov The reaction of this oxidant with N-terminal methionine to form dehydromethionine is a clear indication that the antioxidant system is actively engaged in mitigating oxidative damage. medicine.dp.ua Thus, the presence of dehydromethionine reflects a perturbation of the normal redox balance and the activation of defense mechanisms in response to a specific oxidative threat.

| Oxidant | pH | Yield of DHM | Reference |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | 5.0 | High | nih.gov |

| 7.4 | High | nih.gov | |

| 9.0 | High | nih.gov | |

| Hypochlorous Acid (HOCl) | 5.0 | Low | nih.gov |

| 7.4 | Low (approx. 25%) | acs.orgnih.gov | |

| 9.0 | Low | nih.gov | |

| Hypobromous Acid (HOBr) | 5.0 | High | nih.gov |

| 7.4 | High (up to 50%) | acs.orgnih.gov | |

| 9.0 | High | nih.gov |

Implications in Mechanistic Studies of Disease Pathogenesis

The formation of dehydromethionine is closely linked to oxidative stress, a key factor in the pathogenesis of numerous diseases. mdpi.com Research has increasingly pointed to dehydromethionine as a specific marker for oxidative damage mediated by certain pathways.

Contribution to Oxidative Stress-Related Disease Models

Dehydromethionine has been proposed as a potential biomarker for myeloperoxidase-induced oxidative stress, which is a hallmark of many inflammatory diseases. nih.govnih.gov During inflammation, neutrophils produce large amounts of myeloperoxidase, which in turn generates hypochlorous acid. nih.gov This oxidant's reaction with N-terminal methionine residues on proteins to form dehydromethionine provides a specific chemical signature of neutrophil activity. acs.org

Consequently, the detection of dehydromethionine-modified proteins could offer insights into the progression of diseases associated with chronic inflammation and neutrophil-driven oxidative stress, such as rheumatoid arthritis, asthma, inflammatory bowel disease, and emphysema. nih.gov Its formation by singlet oxygen also implicates it in the broader context of diseases related to aging and oxidative damage. researchgate.netmdpi.com

Potential Linkages to Neurodegenerative Processes (e.g., β-Amyloid Oxidation in Alzheimer's Disease Research)

The role of methionine oxidation in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease, is a significant area of research. Oxidative stress is a key factor in the etiology of Alzheimer's, contributing to the oxidative damage of biomolecules, including the amyloid-beta (Aβ) peptide. d-nb.infonih.gov The methionine residue at position 35 (Met35) of the Aβ peptide is highly susceptible to oxidation, and this modification is considered critical to the neurotoxicity and oxidative stress associated with the peptide. nih.govuky.edu While the formation of methionine sulfoxide is the most commonly studied consequence of Met35 oxidation, the potential involvement of dehydromethionine (DHM) presents an intriguing, though less explored, avenue of investigation.

Dehydromethionine is a cyclic product that can be formed from the oxidation of methionine residues, particularly N-terminal methionines, by specific reactive species. researchgate.net These species, notably hypohalous acids and singlet oxygen, are products of inflammatory and oxidative stress conditions that are known to be elevated in the brains of individuals with Alzheimer's disease. researchgate.netmdpi.com For instance, myeloperoxidase, an enzyme found in neutrophils, can catalyze the production of hypochlorous acid (HOCl), a potent oxidant capable of converting methionine to dehydromethionine. researchgate.netbiorxiv.org Studies have demonstrated that neutrophils can oxidize extracellular methionine to a mixture of dehydromethionine and methionine sulfoxide. researchgate.net Given the established role of inflammation and neutrophil activity in neurodegenerative processes, it is plausible that similar reactions could occur in the brain, potentially modifying the Aβ peptide.

The formation of dehydromethionine on the Aβ peptide has not been directly demonstrated in published research to date. However, the conditions necessary for its formation are present in the Alzheimer's disease brain. The oxidation of Met35 in Aβ to methionine sulfoxide has been shown to alter the peptide's aggregation properties and neurotoxicity. nih.govnih.govnih.gov Specifically, some studies suggest that methionine oxidation can inhibit the formation of Aβ fibrils and may lead to the generation of highly fragmented fiber assemblies. nih.gov The impact that the formation of a cyclic dehydromethionine structure at Met35 would have on Aβ's conformational dynamics, aggregation propensity, and interaction with other molecules remains a critical question for future research. The introduction of this distinct chemical moiety could have unique consequences for the pathogenesis of Alzheimer's disease, potentially influencing plaque formation and the generation of toxic oligomeric species.

Table 1: Research Findings on Dehydromethionine Formation

| Oxidant | Substrate | Product(s) | Key Findings |

| Hypochlorous acid (HOCl) | Free Methionine | Dehydromethionine, Methionine Sulfoxide | Yields a mixture of both products. researchgate.net |

| Hypobromous acid (HOBr) | Free Methionine | Dehydromethionine, Methionine Sulfoxide | Higher yields of dehydromethionine compared to HOCl. researchgate.net |

| Singlet oxygen (¹O₂) | Free Methionine | Dehydromethionine, Methionine Sulfoxide | Yields of dehydromethionine are comparable to those from HOBr oxidation. researchgate.net |

| Myeloperoxidase + H₂O₂ + Cl⁻ | N-terminal Methionine | Dehydromethionine | The enzyme can catalyze the formation of dehydromethionine. researchgate.netbiorxiv.org |

| Activated Neutrophils | Extracellular Methionine | Dehydromethionine, Methionine Sulfoxide | Demonstrates the biological potential for dehydromethionine formation during inflammation. researchgate.net |

Interactions of Dehydromethionine with Biological Macromolecules

Reactions with Peptides and Proteins

The formation of dehydromethionine primarily occurs when N-terminal methionine residues in peptides and proteins are oxidized by reactive halogen species, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), or by singlet oxygen. researchgate.netacs.org In contrast, non-N-terminal or formylated N-terminal methionine residues typically yield methionine sulfoxide (B87167) under similar conditions. acs.orgnih.gov The enzyme myeloperoxidase, found in neutrophils, can catalyze the oxidation of N-terminal methionines to dehydromethionine using hydrogen peroxide and chloride. acs.orgnih.gov

The yield of dehydromethionine can vary significantly depending on the oxidant and the substrate. acs.org For instance, hypochlorous acid and chloramines convert free methionine into a mixture of approximately 25% dehydromethionine and 75% methionine sulfoxide. acs.orgnih.gov Hypobromous acid and bromamines are more efficient, producing upwards of 50% dehydromethionine. acs.orgnih.gov When methionine is located at the N-terminus of peptides, reactive halogen species can achieve yields as high as 80%. acs.orgnih.gov Studies on the protein ubiquitin, which has a single methionine at its N-terminus, confirm that its reaction with electrophilic halogenating agents also yields dehydromethionine derivatives. nih.gov

| Oxidant | Substrate | Dehydromethionine Yield | Reference |

|---|---|---|---|

| Hypochlorous Acid (HOCl) / Chloramines | Free Methionine | ~25% | acs.orgnih.gov |

| Hypobromous Acid (HOBr) / Bromamines | Free Methionine | >50% | acs.orgnih.gov |

| Reactive Halogen Species | N-terminal Methionine on Peptides | Up to 80% | acs.orgnih.gov |

| Neutrophil Oxidation | Extracellular Methionine | ~30% | acs.orgnih.gov |

| Singlet Oxygen (¹O₂) | Ubiquitin (Protein) | Higher than with HOCl or HOBr | researchgate.net |

Dehydromethionine's structure as a cyclic azasulfonium cation makes it a reactive intermediate capable of forming covalent cross-links within and between proteins. acs.org Exposure of proteins to hypochlorous acid can promote the formation of intra- and inter-molecular sulfilimine (S=N) cross-links between methionine and lysine (B10760008) residues. portlandpress.com This type of reaction is even more favorable upon exposure to hypobromous acid and bromamines. portlandpress.comresearchgate.net

Research using the model peptide formyl-Met-Leu-Phe-Lys (fMLFK) demonstrated that while methionine sulfoxide is the major product of oxidation by reactive halogen species, both intramolecular and intermolecular cross-linked products are also formed. researchgate.net Intramolecular sulfilimine isomers were readily produced by hypobromous acid and bromamines, with hypochlorous acid forming lesser amounts. researchgate.net This suggests that the formation of dehydromethionine is a key step in the generation of these protein cross-links, which can contribute to tissue injury during inflammation. researchgate.net

The oxidative modification of amino acids, including the conversion of methionine to dehydromethionine, can significantly alter the properties and functions of peptides and proteins. researchgate.net Such modifications can lead to reduced enzyme activity, disruption of cellular structure, and the formation of protein aggregates. researchgate.netportlandpress.com

A notable example is the protein calprotectin, an antimicrobial protein that functions by sequestering essential metal ions like manganese and zinc. nih.gov Calprotectin is composed of S100A8 and S100A9 monomers. nih.gov The N-terminal methionine of the S100A8 monomer is readily oxidized by hypochlorous acid to form both methionine sulfoxide and dehydromethionine. nih.govuq.edu.au This oxidation impairs calprotectin's ability to chelate metal ions, thereby compromising its antimicrobial function and allowing for bacterial growth. nih.govuq.edu.au Furthermore, the oxidation of the N-terminal cysteine on the S100A9 monomer leads to cross-linking of the protein monomers, further altering its structure. nih.govuq.edu.au

Cross-Linking Potential with Amine and Other Residues

Reactions with Other Sulfur-Containing Biomolecules (e.g., Free Thiols)

Dehydromethionine is reactive towards other sulfur-containing molecules, particularly free thiols. It can be reduced by the biological thiol glutathione (B108866) (GSH) to regenerate methionine. nih.govnih.gov In this reaction, glutathione itself is oxidized to form glutathione disulfide (GSSG). nih.gov

The reaction kinetics are dependent on pH and the concentration of buffer used. nih.gov The proposed mechanism involves a proton-assisted, rate-limiting attack of the glutathione thiolate anion on the sulfilimine sulfur atom, which leads to the cleavage of the sulfur-nitrogen bond. nih.gov At neutral pH and in the absence of catalysts, dehydromethionine is relatively stable, with a hydrolysis half-life of about 3.6 years. nih.gov However, in the presence of physiological concentrations of glutathione, its half-life is significantly reduced to the order of hours, suggesting that this reduction can occur in vivo. nih.govnih.gov

| Reactants | Products | Key Features | Reference |

|---|---|---|---|

| Dehydromethionine + Glutathione (GSH) | Methionine + Glutathione Disulfide (GSSG) | pH-dependent reaction. Half-life of dehydromethionine is hours in the presence of physiological GSH concentrations. | nih.govnih.gov |

Methodological Approaches for Dehydromethionine Research

Advanced Analytical Techniques for Detection and Quantification

The detection and quantification of dehydromethionine, especially in complex biological samples, rely on advanced analytical instrumentation. These techniques provide the sensitivity and specificity needed to identify the compound and its isomers.

Mass spectrometry (MS) is a cornerstone for the analysis of dehydromethionine. broadinstitute.org This powerful analytical tool measures the mass-to-charge ratio (m/z) of molecules, allowing for the determination of their molecular weight and structure. broadinstitute.org When coupled with liquid chromatography (LC-MS), it becomes the primary method for identifying and quantifying dehydromethionine.

Researchers have identified dehydromethionine and its diastereomers as having molecular masses two mass units lower than the parent methionine molecule. researchgate.netacs.org Tandem mass spectrometry (MS/MS) is employed to confirm its identity by analyzing fragmentation patterns. researchgate.net For instance, the MS/MS spectrum for the dehydromethionine product of methionine oxidation shows a characteristic ion at m/z 148. researchgate.net

For precise quantification, a mass spectrometry method known as multiple reaction monitoring (MRM) is often used. biorxiv.orgbiorxiv.org This technique provides high sensitivity and specificity by monitoring a specific precursor ion and its characteristic product ion. biorxiv.orgbiorxiv.org An MRM method has been established for the detection of methionine and its oxidation products, including dehydromethionine, using a triple quadrupole (QTrap) mass spectrometer. biorxiv.orgbiorxiv.org

Table 1: Multiple Reaction Monitoring (MRM) Parameters for Dehydromethionine Analysis This interactive table details the specific mass spectrometry settings used for the detection and quantification of dehydromethionine.

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) |

|---|---|---|---|

| Dehydromethionine | 148.1 | 56.1 | 50 |

| Dehydromethionine | 148.1 | 102.1 | 50 |

Data sourced from studies utilizing a Sciex 6500 QTrap mass spectrometer. biorxiv.orgbiorxiv.org

The oxidation of methionine by agents like hypochlorous acid results in the formation of two diastereomers of dehydromethionine. researchgate.netacs.org These stereoisomers have the same mass but different spatial arrangements. Distinguishing between them is crucial for a complete understanding of the oxidative process.

While mass spectrometry alone cannot typically differentiate between diastereomers due to their identical mass, the preceding chromatographic separation often can. nih.gov The two diastereomers of dehydromethionine frequently elute at different times from the chromatography column, appearing as two distinct peaks in the chromatogram, which can then be individually analyzed by the mass spectrometer. researchgate.netbiorxiv.org For example, when the N-terminal tryptic peptide of the S100A8 protein was oxidized, the resulting dehydromethionine-containing peptides were separated and quantified as two distinct isomers by LC-MS. uq.edu.au Similarly, when studying the reaction of methionine with hypochlorous acid, chromatograms clearly show two separate peaks corresponding to the dehydromethionine isomers. biorxiv.orgbiorxiv.org

Chromatography is an indispensable technique for isolating dehydromethionine from other reaction components and assessing its purity. libretexts.org Column chromatography, particularly high-performance liquid chromatography (HPLC), is used to separate dehydromethionine from unreacted methionine, other oxidation products like methionine sulfoxide (B87167), and various components of biological fluids. libretexts.orgnih.gov

Several types of HPLC columns and methods have been successfully employed in dehydromethionine research:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have been used to separate the reaction products of methionine with hypohalous acids. researchgate.net

Reversed-Phase Chromatography: C18 reversed-phase columns are commonly used to separate peptides and their modified forms, including those containing dehydromethionine. uq.edu.au Near baseline resolution of similar compounds can be achieved with longer C18 columns and small particle sizes. nih.gov

Amino Acid Columns: Specialized columns, such as the Imtakt Intrada Amino Acid column, have been utilized for the chromatographic separation of methionine and its oxidized forms, providing clear resolution of dehydromethionine from methionine and methionine sulfoxide. biorxiv.orgbiorxiv.org

The choice of stationary phase, such as silica (B1680970) gel or alumina, and the mobile phase is critical for achieving effective separation and purification of the target compound. emich.edu

Mass Spectrometry-Based Methodologies for Dehydromethionine Identification and Quantification

Cell-Based Assays for Investigating Cellular Dehydromethionine Formation and Dynamics

Cell-based assays are crucial for understanding the formation and behavior of dehydromethionine within a physiological context. These experimental systems allow researchers to investigate the generation of this cyclic methionine derivative by specific cell types, particularly those involved in inflammatory responses, and to identify the enzymatic pathways and oxidants responsible.

Studies with Phagocytic Cell Lines and Primary Cells

Phagocytic cells, such as neutrophils and macrophages, are central to the innate immune response and are known to produce a variety of reactive oxygen and halogen species. otago.ac.nzacs.org Research utilizing these cells has been instrumental in establishing the biological relevance of dehydromethionine formation.

Studies have demonstrated that activated neutrophils are capable of oxidizing both extracellular and intracellular methionine to form dehydromethionine. researchgate.netresearchgate.net When stimulated, neutrophils produce hypochlorous acid (HOCl) via the enzyme myeloperoxidase, which reacts with N-terminal methionine residues to yield dehydromethionine. acs.orgresearchgate.netresearchgate.net For instance, investigations have shown that neutrophils can convert extracellular methionine into approximately 30% dehydromethionine and 70% methionine sulfoxide. researchgate.net

Experiments using primary human neutrophils have confirmed these findings. When incubated with opsonized Staphylococcus aureus, neutrophils were shown to oxidize the N-terminal methionine of the S100A8 protein (a component of calprotectin) to both dehydromethionine and methionine sulfoxide. uq.edu.au This formation was dependent on the oxidative burst and the activity of myeloperoxidase. uq.edu.au The presence of dehydromethionine has also been confirmed in bronchoalveolar lavage fluid from patients with cystic fibrosis, a condition characterized by chronic neutrophilic inflammation, highlighting its potential as a biomarker. otago.ac.nzuq.edu.au

Further studies using the tripeptide Met-Leu-Phe demonstrated that purified myeloperoxidase, in the presence of hydrogen peroxide and chloride, catalyzes the oxidation of the N-terminal methionine to dehydromethionine. researchgate.net The use of specific enzyme inhibitors in these cell-based systems, such as azide (B81097) and 4-aminobenzoic acid hydrazide, has helped to confirm the central role of myeloperoxidase in this process. researchgate.net

Table 1: Research Findings on Dehydromethionine Formation in Phagocytic Cells

| Cell Type | Stimulus / System | Key Findings on Dehydromethionine (DHM) Formation | Reference(s) |

|---|---|---|---|

| Human Neutrophils | Phorbol myristate acetate (B1210297) (PMA) stimulation | Oxidized extracellular methionine to ~30% DHM and 70% methionine sulfoxide. Also oxidized intracellular methionine. | researchgate.netresearchgate.net |

| Human Neutrophils | Opsonized S. aureus | Formation of DHM on the N-terminal methionine of the intracellular S100A8 protein was observed. | uq.edu.au |

| Purified Myeloperoxidase | H₂O₂ + Chloride + Met-Leu-Phe | Catalyzed the oxidation of the N-terminal methionine to DHM. | researchgate.net |

| Human Neutrophils | Myeloperoxidase inhibitors (azide, ABAH) | Inhibitors significantly reduced the formation of DHM from Met-Leu-Phe, confirming the role of MPO. | researchgate.net |

Spectroscopic Techniques for Investigating Reaction Intermediates (e.g., Photooxidation Studies)

Spectroscopic methods are indispensable for elucidating the mechanisms of dehydromethionine formation and for identifying the transient, highly reactive molecules that act as intermediates in the oxidation process. libretexts.org Photooxidation studies, in particular, have provided significant insights.

Photooxidation involves the use of light and a photosensitizer (e.g., rose bengal) to generate reactive species, most notably singlet molecular oxygen (¹O₂), which then reacts with methionine. researchgate.netmdpi.com Such studies have revealed that the reaction of methionine with singlet oxygen can yield both dehydromethionine and methionine sulfoxide, with the relative amounts being highly dependent on pH. researchgate.netresearchgate.net It is understood that ¹O₂ adds to the sulfur atom of methionine to form a persulfoxide intermediate. mdpi.com This intermediate can then follow different pH-dependent pathways, one of which leads to the intramolecular cyclization that forms dehydromethionine. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, has been a key technique. It allows for the distinct identification and quantification of methionine, methionine sulfoxide, and dehydromethionine in reaction mixtures due to the characteristic chemical shifts of their –S-CH₃ groups. nih.gov ¹H NMR has been used to analyze the products from the oxidation of free methionine and methionine-containing peptides by various oxidants, confirming the structure of the resulting dehydromethionine. nih.govrsc.org

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool. It is used to identify reaction products based on their mass-to-charge ratio. researchgate.net LC-MS analysis has been essential in studies with phagocytic cells and purified enzymes to separate and identify dehydromethionine derivatives of peptides and proteins. researchgate.netuq.edu.au

More advanced time-resolved spectroscopic techniques, such as coupled X-ray absorption spectroscopy (XAS) and UV/Vis spectroscopy, are being developed to study fast chemical reactions. esrf.fr These methods offer the potential to directly observe and characterize the structure of short-lived reaction intermediates on millisecond timescales, which could provide definitive evidence for proposed intermediates like sulfuranes in the formation of dehydromethionine. esrf.fracs.org

Table 2: Application of Spectroscopic Techniques in Dehydromethionine Research

| Spectroscopic Technique | Study Focus | Key Findings on Intermediates and Mechanism | Reference(s) |

|---|---|---|---|

| ¹H NMR Spectroscopy | Oxidation of free methionine and peptides by various oxidants. | Allowed for structural confirmation and quantification of dehydromethionine versus methionine sulfoxide. | nih.govrsc.org |

| UV/Vis Spectrophotometry | Photooxidation of methionine sensitized by rose bengal. | Monitored reaction kinetics and showed that the reaction pathway (to DHM vs. sulfoxide) is pH-dependent. | researchgate.net |

| Mass Spectrometry (LC-MS) | Oxidation of methionine and peptides by reactive halogen species and neutrophils. | Identified the diastereomers of dehydromethionine as products with molecular masses two mass units lower than methionine. | acs.orgresearchgate.net |

| Photooxidation in H₂¹⁸O | Influence of pH on the mechanism of DHM formation. | Investigated the source of oxygen atoms in the products to elucidate reaction pathways. | researchgate.netnih.gov |

Advanced Research Directions and Future Perspectives on Dehydromethionine

Elucidating Novel Enzymatic Systems Governing Dehydromethionine Formation and Reversal

The formation of dehydromethionine from an N-terminal methionine residue is a specific outcome of oxidation by potent agents like hypohalous acids (HOCl and HOBr) and singlet molecular oxygen (¹O₂). researchgate.netnih.gov While non-enzymatic reactions with these oxidants are well-documented, enzymatic catalysis plays a crucial role, particularly in inflammatory contexts. The enzyme myeloperoxidase (MPO), present in neutrophils, utilizes hydrogen peroxide and chloride ions to generate HOCl, which can then oxidize N-terminal methionines to dehydromethionine. researchgate.netacs.org Studies have shown that activated neutrophils can convert extracellular methionine into a mixture of approximately 30% dehydromethionine and 70% methionine sulfoxide (B87167). researchgate.net The yield of dehydromethionine can be even higher with different reactive halogen species, reaching over 50% with hypobromous acid and up to 80% on N-terminal peptide residues. researchgate.net

The reversal of this modification is a critical, yet less understood, aspect of cellular repair. While the reduction of methionine sulfoxide is well-characterized, the enzymatic systems capable of reducing the stable cyclic azasulfonium salt structure of dehydromethionine are an active area of investigation. Early studies suggested that thiols like glutathione (B108866) could reduce dehydromethionine, but the process is considered largely irreversible in vivo. nih.govnih.gov There is evidence suggesting that some methionine sulfoxide reductases (Msr) might be involved in repairing this lesion, potentially as a secondary function to their primary role in reducing methionine sulfoxide. nih.gov For example, analysis of yeast cells exposed to NaOCl indicated that Msr enzymes offer protection against this type of oxidative stress. nih.gov Identifying and characterizing novel enzymes with specific and efficient dehydromethionine reductase activity is a key future goal. Such discoveries would significantly advance our understanding of how cells withstand and recover from severe oxidative insults.

Comprehensive Investigation of Dehydromethionine in Diverse Biological Contexts

The presence and implications of dehydromethionine are being explored across a wide array of organisms, revealing its significance in various physiological and pathological states.

In the microbial world, dehydromethionine formation is a hallmark of the intense oxidative stress faced during interactions with host immune systems or exposure to disinfectants. mdpi.com The production of HOCl by neutrophils is a primary defense mechanism, and bacteria have evolved sophisticated responses to this chemical assault. nih.govmdpi.com While HOCl can damage a wide range of biomolecules, sulfur-containing amino acids are primary targets. mdpi.com The formation of dehydromethionine on bacterial proteins represents a significant cellular challenge. nih.gov In response, bacteria activate a range of stress response systems, including chaperone proteins that manage unfolded proteins and enzymes that repair oxidative damage. nih.govmdpi.com The study of how bacteria like Candida albicans and Gram-negative bacteria cope with HOCl-induced damage, including the potentially irreversible formation of dehydromethionine, offers insights into microbial resilience and pathogenesis. researchgate.netmdpi.com Understanding these microbial defense and repair systems could unveil novel targets for antimicrobial strategies. mdpi.comfrontiersin.org

In plants, reactive oxygen species (ROS) are fundamental signaling molecules involved in growth, development, and responses to environmental stress. mdpi.commdpi.comnih.gov Abiotic stresses like high light, drought, or salinity lead to increased ROS production in cellular compartments such as chloroplasts and mitochondria. nih.govfrontiersin.org While much of the research on protein oxidation in plants has centered on methionine sulfoxide, the formation of dehydromethionine under severe stress is a burgeoning area of interest. mdpi.com Methionine oxidation is emerging as a key post-translational modification that allows proteins to act as sensors of oxidative stress, thereby regulating gene expression and defense pathways. mdpi.com Investigating the specific conditions that lead to dehydromethionine formation in plants, the protein targets of this modification, and the existence of any plant-specific repair mechanisms will be crucial to fully understanding the intricate network of redox signaling and stress adaptation in the plant kingdom. mdpi.com

In animal systems, dehydromethionine is being investigated as a biomarker for diseases associated with inflammation and oxidative stress. nih.gov For example, its presence has been detected in the bronchoalveolar lavage fluid of cystic fibrosis patients, a disease characterized by chronic neutrophil-driven inflammation. otago.ac.nzersnet.org Similarly, metabolomic studies have identified increased levels of dehydromethionine in children with exacerbating asthma, linking it to neutrophil-mediated processes. nih.gov These findings underscore the potential of dehydromethionine as a specific indicator of MPO activity and associated tissue damage. nih.govotago.ac.nz Comparative studies across different animal species could reveal how metabolic pathways and defense mechanisms related to methionine oxidation have evolved. vet-ebooks.comivri.nic.in Examining the efficiency of protein repair systems in long-lived species compared to others, for instance, could provide valuable insights into the biochemical underpinnings of aging and disease resistance.

Plant Biochemistry and Oxidative Signaling

Integration of Dehydromethionine Research into Systems Biology and Proteomics Approaches

To fully grasp the impact of dehydromethionine, it must be studied within the complex network of cellular interactions. Systems biology and advanced proteomics offer the tools to achieve this holistic view.

The global identification of post-translationally modified proteins is a central goal of proteomics. nih.gov Mass spectrometry-based techniques are powerful tools for this purpose, but the unique nature of dehydromethionine presents analytical challenges. Its detection requires specialized methods to distinguish it from other modifications and to handle its potential lability during analysis. otago.ac.nz

Despite these hurdles, methods are being developed for the site-specific identification and quantification of dehydromethionine in complex biological samples. nih.gov Such proteomic analyses have been used to identify dehydromethionine on the N-terminal methionine of the S100A8 protein in neutrophils and patient samples. otago.ac.nz Future "dehydromethioninomics" research will enable the creation of comprehensive inventories of modified proteins under various stress conditions.

This global profiling will be instrumental in:

Pinpointing the specific proteins and cellular pathways most vulnerable to this form of oxidation.

Understanding the functional consequences of dehydromethionine formation on protein structure and activity.

Discovering novel enzymes and pathways involved in its formation and potential reversal.

Validating its utility as a clinical biomarker for specific inflammatory diseases.

Integrating these detailed proteomic datasets with genomic, transcriptomic, and metabolomic information will provide an unprecedented systems-level understanding of the role of dehydromethionine in health, disease, and across the spectrum of life.

Unraveling the Full Spectrum of Dehydromethionine's Biological Activities Beyond Its Established Role as an Oxidative Biomarker

While the formation of dehydromethionine (DHM) is a recognized indicator of oxidative stress, particularly from reactive halogen species produced by neutrophils, emerging research is beginning to shed light on its broader biological implications. researchgate.netscience.gov Beyond serving as a passive marker, evidence suggests that the formation of this cyclic azasulfonium salt from methionine residues can actively influence cellular processes and protein function.

The conversion of methionine to DHM is not a universal outcome of oxidation. Most oxidants convert methionine to methionine sulfoxide. nih.gov However, specific reactive species, notably hypochlorous acid (HOCl), hypobromous acid (HOBr), and singlet molecular oxygen (¹O₂), can generate DHM, especially when the methionine is located at the N-terminus of a peptide or protein. researchgate.netnih.govresearchgate.net This specificity implies that the biological consequences of DHM formation may be distinct from the more widespread methionine sulfoxide modification.

Neutrophils, key players in the innate immune response, produce hypochlorous acid via the enzyme myeloperoxidase (MPO) to combat pathogens. researchgate.netportlandpress.com Studies have shown that activated neutrophils can oxidize both extracellular and intracellular methionine to form DHM alongside methionine sulfoxide. researchgate.net The formation of DHM on N-terminal methionine residues of peptides and proteins during inflammatory events suggests a potential role in modulating protein activity and signaling in these contexts. researchgate.net

The generation of DHM is not limited to hypohalous acids. Singlet molecular oxygen (¹O₂), another reactive species, can also produce DHM from methionine. nih.govmdpi.com Research comparing the yields of DHM from ¹O₂ and hypohalous acids found that for free methionine and certain peptides, the yields from ¹O₂ were significantly higher than those from HOCl and comparable to those from HOBr. nih.gov Interestingly, for the protein ubiquitin, ¹O₂ produced higher yields of DHM than both HOCl and HOBr, indicating that ¹O₂ could be a significant source of DHM in biological systems. nih.gov

The chemical nature of DHM, a cyclic azasulfonium salt, suggests it could alter protein structure and function more dramatically than the addition of a single oxygen atom in methionine sulfoxide. This alteration could lead to a gain or loss of function in affected proteins, potentially influencing signaling pathways or enzymatic activities. For instance, the modification of key proteins by reactive oxygen species can disrupt cellular signaling and metabolism. biorxiv.orgbiorxiv.org While direct evidence linking DHM to specific signaling outcomes is still developing, the precedent set by other oxidative modifications suggests this is a fertile area for investigation.

Future research is needed to fully elucidate the downstream consequences of DHM formation. Key questions remain regarding which specific proteins are targeted for this modification in vivo, how this modification alters their function and interaction with other molecules, and whether there are specific cellular mechanisms for the recognition and potential repair or degradation of DHM-containing proteins. Understanding these aspects will be crucial in determining whether dehydromethionine is not just a marker of oxidation, but an active participant in the complex interplay of redox biology and cellular regulation.

Table 1: Research Findings on Dehydromethionine's Formation and Potential Biological Roles

| Research Focus | Key Findings | Implicated Biological Process | Reference(s) |

|---|---|---|---|

| Formation by Neutrophils | Activated neutrophils oxidize extracellular and intracellular methionine to a mixture of dehydromethionine and methionine sulfoxide. | Innate Immunity, Inflammation | researchgate.net |

| Specificity of Formation | Dehydromethionine is primarily formed from N-terminal methionine residues by reactive halogen species (e.g., HOCl, HOBr) and singlet molecular oxygen (¹O₂). | Oxidative Stress, Protein Modification | researchgate.netnih.gov |

| Alternative Formation Pathway | Singlet molecular oxygen (¹O₂) can be a more efficient producer of dehydromethionine than hypochlorous acid (HOCl) for certain proteins like ubiquitin. | Photodynamic Stress, Redox Signaling | nih.govmdpi.com |

| Biomarker Potential | Proposed as a potential biomarker for myeloperoxidase-induced oxidative stress associated with inflammatory diseases. | Disease Diagnostics, Inflammation | science.govscience.gov |

| Chemical Modification | Formation of a cyclic azasulfonium salt from a methionine residue, a distinct chemical modification from methionine sulfoxide. | Protein Structure-Function | researchgate.net |

Q & A

Q. What controls are essential when studying DHM in protein oxidation assays?

Q. How to optimize reaction quenching for accurate DHM quantification?

- Immediately acidify samples to pH <2 post-reaction to arrest oxidation. Validate quenching efficiency via spiked recovery experiments .

Tables for Key Experimental Parameters

| Parameter | DHM-Favoring Conditions | MetO-Favoring Conditions |

|---|---|---|

| pH Range | 6–10 | <6 or >9 |

| Oxidizing Agent | HOCl, haloamines | H₂O₂, peroxynitrite |

| Key Intermediate | Persulfoxide (internal displacement) | Persulfoxide (hydrolysis) |

| Detection Method | UHPLC-HRMS, NMR | UHPLC-UV/Vis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.